N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide: is an organic compound with the molecular formula C11H10N2O3S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide typically involves the nitration of benzothiophene followed by the introduction of the carboxamide group. One common method includes:
Nitration: Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Carboxamide Formation: The nitrated benzothiophene is then reacted with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to form the N,N-dimethyl carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: N,N-dimethyl-5-amino-1-benzothiophene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of pharmaceuticals and agrochemicals.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Employed in material science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- N,N-dimethyl-5-nitro-2-benzothiophenecarboxamide
- N,N-dimethyl-5-nitro-1-benzothiophene-3-carboxamide
Uniqueness: N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is unique due to the specific positioning of the nitro and carboxamide groups, which influence its reactivity and potential applications. Its structural features make it distinct from other benzothiophene derivatives, providing unique opportunities for research and development in various fields.
Properties
IUPAC Name |
N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-12(2)11(14)10-6-7-5-8(13(15)16)3-4-9(7)17-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEMKGSVVSOTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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